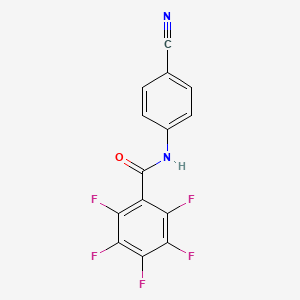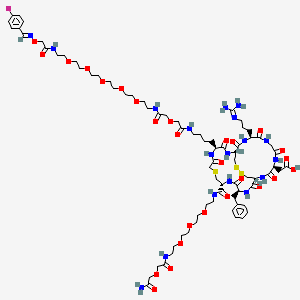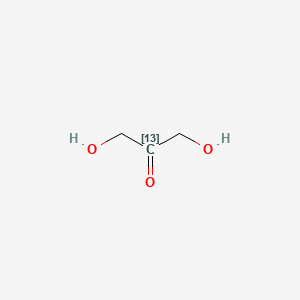![molecular formula C30H30O4S2Se2 B14136580 Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane CAS No. 89165-57-1](/img/structure/B14136580.png)
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane is an organoselenium compound characterized by a diselenide bridge between two 4-methylbenzene-1-sulfonyl groups
Métodos De Preparación
The synthesis of Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium diselenide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane undergoes various chemical reactions, including:
Oxidation: The diselenide bond can be oxidized to form seleninic acids or selenones.
Reduction: The compound can be reduced to form selenols or selenides.
Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment and as a radioprotective agent.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane involves the interaction of the diselenide bond with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular pathways. These pathways include antioxidant defense mechanisms and the regulation of gene expression.
Comparación Con Compuestos Similares
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane can be compared with other organoselenium compounds such as:
Diphenyl diselenide: Known for its antioxidant properties and potential therapeutic applications.
Selenocystine: A naturally occurring selenium compound with biological significance.
Selenomethionine: An amino acid derivative used in nutritional supplements and research.
Propiedades
Número CAS |
89165-57-1 |
|---|---|
Fórmula molecular |
C30H30O4S2Se2 |
Peso molecular |
676.6 g/mol |
Nombre IUPAC |
1-methyl-4-[2-[[2-(4-methylphenyl)sulfonyl-1-phenylethyl]diselanyl]-2-phenylethyl]sulfonylbenzene |
InChI |
InChI=1S/C30H30O4S2Se2/c1-23-13-17-27(18-14-23)35(31,32)21-29(25-9-5-3-6-10-25)37-38-30(26-11-7-4-8-12-26)22-36(33,34)28-19-15-24(2)16-20-28/h3-20,29-30H,21-22H2,1-2H3 |
Clave InChI |
BDHLEXZDORLZGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)[Se][Se]C(CS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14136517.png)
![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)


![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)



![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)
